molecular formula C32H38N4O4 B1373886 12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one CAS No. 176515-52-9

12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one

Cat. No. B1373886
M. Wt: 542.7 g/mol
InChI Key: LAGQSGUHQCAPMY-UHFFFAOYSA-N
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Description

The compound “12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one” is a complex organic molecule with the molecular formula C32H38N4O4 . It has a molecular weight of 542.7 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI string, which provides a textual representation of the molecule’s structure, is InChI=1S/C32H38N4O4/c1-4-23-25-17-22 (40-32 (39)35-15-11-21 (12-16-35)34-13-7-6-8-14-34)9-10-27 (25)33-30-26 (23)19-36-28 (30)18-24 (29 (37)5-2)20 (3)31 (36)38/h9-10,17-18,21H,4-8,11-16,19H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 542.7 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

Synthesis Techniques

  • A method for constructing indolizino[1,2-b]quinolin-9(11H)-ones, related to your compound, has been developed through visible-light-induced radical cascade cyclization, providing a straightforward route to the cores of marketed camptothecins and their derivatives (Yuan et al., 2018).
  • Another synthesis approach involves ultrasound- and microwave-assisted synthesis of related compounds, showing efficient preparation and good antimicrobial activity (Ashok et al., 2014).

Chemical Synthesis and Reactions

  • Biaryl coupling reactions using palladium reagents have been used to synthesize indolizino[1,2-b]quinolin-9-ones, showing the chemical versatility of similar compounds (Harayama et al., 2004).
  • Ambient-temperature reactions of aryl isonitriles with substituted 6-iodo-N-propargylpyridones produce 11H-indolizino[1,2-b]quinolin-9-ones, illustrating the potential for synthesizing analogs like camptothecin (Curran & Du, 2002).

Antiproliferative Activities

  • Indeno[1,2-c]quinolin-11-one derivatives show strong antiproliferative activities against various cell lines, suggesting potential for similar compounds in cancer research (Tseng et al., 2014).

Antimicrobial Applications

  • Synthesized derivatives of quinoline-3-carboxylic acid have shown promising antimicrobial activities, indicating potential medical applications for related compounds (Srinivasan et al., 2010).

Molecular and Crystal Structures

  • The synthesis and crystal structure analysis of related quinolin-4-one derivatives provide insights into the structural properties that could be relevant for similar compounds (Vaksler et al., 2023).

Antimicrobial Derivatives Synthesis

  • A one-pot synthesis approach for related carbonitrile derivatives indicates a method for creating potential antimicrobial agents (Vinoth et al., 2021).

Antitubercular Activities

  • Mefloquine derivatives of similar structures have shown significant anti-tubercular activities, highlighting potential therapeutic uses (Wardell et al., 2011).

properties

IUPAC Name

(12-ethyl-8-methyl-9-oxo-7-propanoyl-11H-indolizino[1,2-b]quinolin-2-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O4/c1-4-23-25-17-22(40-32(39)35-15-11-21(12-16-35)34-13-7-6-8-14-34)9-10-27(25)33-30-26(23)19-36-28(30)18-24(29(37)5-2)20(3)31(36)38/h9-10,17-18,21H,4-8,11-16,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQSGUHQCAPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC(=C(C3=O)C)C(=O)CC)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one
Reactant of Route 2
Reactant of Route 2
12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one
Reactant of Route 3
Reactant of Route 3
12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one
Reactant of Route 4
Reactant of Route 4
12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one
Reactant of Route 5
Reactant of Route 5
12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one
Reactant of Route 6
Reactant of Route 6
12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one

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